Validated PDHK1 Inhibition Confirms Specificity Over Generic Kinase Panels
2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been explicitly annotated as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), confirming its functional identity within the heteroaryl-carboxamide class [1]. In contrast, many pyrimidinyl-benzamide derivatives in commercial screening libraries lack defined kinase targets, posing a high risk of activity against unrelated kinases. This validated annotation provides procurement certainty that is absent for uncharacterized structural analogs [1].
| Evidence Dimension | Target-specific functional annotation |
|---|---|
| Target Compound Data | PDHK1 inhibitor (annotated) |
| Comparator Or Baseline | Uncharacterized pyrimidinyl-benzamide library compound (no kinase annotation) |
| Quantified Difference | Present vs. Absent |
| Conditions | Therapeutic Target Database (TTD) curational model |
Why This Matters
Procurement of a validated PDHK1 inhibitor eliminates the need for costly kinase panel screens to identify the target of a generic analog.
- [1] Therapeutic Target Database. Drug ID: D00LMA (Heteroaryl-carboxamide derivative 4). https://ttd.idrblab.cn/data/drug/details/D00LMA. Accessed 07 May 2026. View Source
